molecular formula C5H3ClN2O4 B1580539 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid CAS No. 36313-98-1

5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Cat. No.: B1580539
CAS No.: 36313-98-1
M. Wt: 190.54 g/mol
InChI Key: AJYLJEAORVKEHN-UHFFFAOYSA-N
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Description

5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a chemical compound belonging to the class of pyrimidinediones. It is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and a carboxylic acid group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of a chlorinated urea derivative with a diketone in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized through large-scale chemical reactions involving the use of reactors and controlled environments to ensure purity and yield. The process may involve multiple steps, including purification and crystallization, to obtain the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.

  • Substitution: Substitution reactions involving the chlorine atom can lead to the formation of various substituted pyrimidinediones.

Common Reagents and Conditions:

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substituting agents such as nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation products may include carboxylic acids or ketones.

  • Reduction products may include amines or alcohols.

  • Substitution products may include various halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of pharmaceuticals and other biologically active compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It may be used in the development of new drugs targeting various pathogens.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may be used in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry: In the chemical industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved can vary, but they often include key enzymes or structural components of the pathogens.

Comparison with Similar Compounds

  • 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

  • 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Uniqueness: 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is unique due to the presence of the chlorine atom, which imparts different chemical and biological properties compared to its non-chlorinated counterparts

Properties

IUPAC Name

5-chloro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h(H,10,11)(H2,7,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYLJEAORVKEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283485
Record name 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36313-98-1
Record name 36313-98-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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